molecular formula C11H11NO2 B8546689 3-(Benzylideneamino)dihydrofuran-2(3H)-one

3-(Benzylideneamino)dihydrofuran-2(3H)-one

Cat. No.: B8546689
M. Wt: 189.21 g/mol
InChI Key: XRHOVOYUYRZSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylideneamino)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a benzylideneamino group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylideneamino)dihydrofuran-2(3H)-one typically involves the condensation of benzaldehyde with dihydrofuran-2(3H)-one in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of heterogeneous catalysts can also enhance the efficiency of the reaction and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylideneamino)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of benzylideneamino-oxo-dihydrofuranone.

    Reduction: Formation of 3-(Benzylamino)dihydrofuran-2(3H)-one.

    Substitution: Formation of substituted benzylideneamino derivatives.

Scientific Research Applications

3-(Benzylideneamino)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Benzylideneamino)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The dihydrofuranone ring can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrofuran: A simpler dihydrofuran compound without the benzylideneamino group.

    2,5-Dihydrofuran: Another dihydrofuran isomer with different substitution patterns.

    3-(Benzylamino)dihydrofuran-2(3H)-one: A reduced form of the target compound.

Uniqueness

3-(Benzylideneamino)dihydrofuran-2(3H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(benzylideneamino)oxolan-2-one

InChI

InChI=1S/C11H11NO2/c13-11-10(6-7-14-11)12-8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2

InChI Key

XRHOVOYUYRZSGN-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1N=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3.84 g of α-amino-γ-butyrolactone hydrogenbromide in 40 ml of dichloromethane is added 2.15 ml of benzaldehyde, followed by5.9 ml of triethylamine and excess magnesium sulfate. After stirring at room temperature for 20 hours, the mixture is filtered and the filtrate concentrated. A 200 ml portion of ether is added and the resulting suspension filtered. The filtrate is washed with 50 ml of saturated aqueous sodium chloride. The aqueous phase is extracted with two 100 ml portions of ether. The combined organic phase is dried (magnesium sulfate), filtered, and then concentrated. The residue is evaporatively distilled at 0.05 mmHg (Krugelrohr oven 200°-250° C.) to give 3.5 g of N-benzylidene-α-amino-γ-butyrolactone as an oil which solidifies on storage in a freezer:
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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